molecular formula C30H52N2O5 B055000 Eeo-PGE1-leu-NH2 CAS No. 115288-30-7

Eeo-PGE1-leu-NH2

カタログ番号: B055000
CAS番号: 115288-30-7
分子量: 520.7 g/mol
InChIキー: BGLHQJZTSITZON-FOCLMDBBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eeo-PGE1-leu-NH2, also known as EPL, is a peptide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a derivative of prostaglandin E1 (PGE1), which is a naturally occurring lipid mediator that plays a crucial role in various physiological processes. EPL is synthesized through a unique chemical process and has shown promising results in several scientific research studies.

科学的研究の応用

Eeo-PGE1-leu-NH2 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-thrombotic, and vasodilatory effects, which make it a promising candidate for the treatment of several cardiovascular and inflammatory diseases. This compound has also been studied for its potential applications in wound healing, tissue repair, and regeneration.

作用機序

The mechanism of action of Eeo-PGE1-leu-NH2 is not fully understood, but it is believed to work through the activation of the prostaglandin E1 receptor. Once activated, the receptor triggers a cascade of signaling pathways that result in the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of protein kinase A (PKA), which regulates various cellular processes such as inflammation, vasodilation, and platelet aggregation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, which make it a promising candidate for therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have anti-thrombotic effects by inhibiting platelet aggregation and promoting vasodilation. Additionally, this compound has been shown to have wound healing properties by promoting angiogenesis and the proliferation of fibroblasts.

実験室実験の利点と制限

One of the advantages of using Eeo-PGE1-leu-NH2 in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. Additionally, this compound has low toxicity and has been shown to be well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its widespread use.

将来の方向性

There are several future directions for the use of Eeo-PGE1-leu-NH2 in scientific research. One potential application is in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. This compound has also been studied for its potential applications in the treatment of inflammatory bowel disease and rheumatoid arthritis. Additionally, this compound has shown promise in promoting tissue repair and regeneration, which may have applications in the field of regenerative medicine.
Conclusion
This compound, or this compound, is a peptide compound that has shown promising results in several scientific research studies. Its unique chemical synthesis process and potential therapeutic applications make it an exciting area of research. While there are still many unanswered questions regarding its mechanism of action and potential applications, the future looks bright for this promising peptide compound.

合成法

Eeo-PGE1-leu-NH2 is synthesized through a chemical process that involves the coupling of PGE1 with leucine and ethylenediamine. This process results in the formation of a peptide bond between the carboxyl group of PGE1 and the amino group of leucine, followed by the attachment of the NH2 group of ethylenediamine to the carboxyl group of PGE1. The final product is this compound, which is a stable, water-soluble, and biologically active peptide compound.

特性

115288-30-7

分子式

C30H52N2O5

分子量

520.7 g/mol

IUPAC名

N-(1-amino-4-methyl-1-oxopentan-2-yl)-7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanamide

InChI

InChI=1S/C30H52N2O5/c1-4-5-10-21-13-14-22(18-21)26(33)16-15-24-23(27(34)19-28(24)35)11-8-6-7-9-12-29(36)32-25(30(31)37)17-20(2)3/h15-16,20-26,28,33,35H,4-14,17-19H2,1-3H3,(H2,31,37)(H,32,36)/b16-15+

InChIキー

BGLHQJZTSITZON-FOCLMDBBSA-N

異性体SMILES

CCCCC1CCC(C1)C(/C=C/C2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O

SMILES

CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O

正規SMILES

CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O

同義語

16,18-ethano-20-ethyl-6-oxoprostaglandin E1 leucinamide
EEO-PGE1-Leu-NH2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。